Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide is a chemical compound with the molecular formula and a molecular weight of approximately 409.29 g/mol. It is classified as a piperazine derivative, which are often explored for their pharmacological properties, particularly in relation to neurotransmitter systems in the brain, such as serotonin receptors. The compound is identified by its CAS number 1063629-70-8 and has been noted for its potential applications in medicinal chemistry and pharmacology .
The synthesis of methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide typically involves several key steps:
Detailed procedures can vary, but they generally follow established protocols for synthesizing piperazine derivatives through methods like reductive amination or alkylation reactions .
The molecular structure of methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide features:
The structural representation can be visualized using SMILES notation: C1CN(CCN1C2=CC=CC=C2)C(C3=CC=C(C=C3)F)C(=O)O.Br
. This notation encapsulates the arrangement of atoms and their connectivity within the molecule.
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide can participate in various chemical reactions, including:
These reactions are integral to exploring the compound's potential pharmacological effects and modifying its properties for specific applications .
The mechanism of action for methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide primarily involves its interaction with serotonin receptors, particularly the 5-Hydroxytryptamine receptor subtypes.
Research indicates that modifications to the piperazine structure can significantly affect receptor selectivity and efficacy .
The physical and chemical properties of methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide include:
These properties are crucial for laboratory handling and application in biological assays .
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)acetate hydrobromide has several scientific uses:
Piperazine derivatives constitute a privileged scaffold in contemporary medicinal chemistry, particularly for Central Nervous System (CNS)-targeted therapeutics. Their structural versatility enables precise modulation of pharmacokinetic and pharmacodynamic properties, facilitating optimized blood-brain barrier (BBB) penetration and receptor engagement. The integration of fluorinated aromatic systems and ester functionalities into piperazine-based compounds represents a strategic approach to developing multifunctional agents with enhanced target specificity and metabolic stability.
Piperazine’s semi-rigid aliphatic ring provides a conformational constraint that enhances binding affinity for neurotransmitter receptors and transporters. This six-membered diazine ring with para-positioned nitrogen atoms serves as an adaptable spacer for pharmacophore alignment, enabling simultaneous interaction with orthosteric and allosteric binding pockets. In dopamine and serotonin receptor families, piperazine derivatives demonstrate exceptional versatility:
Table 1: FDA-Approved Piperazine-Based CNS Therapeutics (2012–2023)
Drug Name | Therapeutic Category | Primary Target | Structural Feature |
---|---|---|---|
Aripiprazole | Antipsychotic | D2R/5-HT1A partial agonist | Piperazine-2,3-dione linkage |
Vortioxetine | Antidepressant | SERT/5-HT receptor modulator | Piperazine coupled to fluorophenyl |
Vilazodone | Antidepressant | SERT/5-HT1A partial agonist | Butyl-piperazine core |
Analysis of 36 FDA-approved piperazine-containing drugs reveals 41.7% (n=15) target cancer pathways, while 30.6% (n=11) act on CNS receptors. Cytochrome P450 3A4 (CYP3A4) mediates metabolism in >60% of these agents, with fecal excretion predominating (75%) due to piperazine’s role in enhancing molecular weight and polarity [2]. Chiral centers in nine approved drugs underscore piperazine’s capacity for stereoselective receptor engagement.
The strategic incorporation of para-fluorophenyl groups into piperazine derivatives leverages fluorine’s unique physicochemical properties to optimize drug-like characteristics:
Table 2: Impact of Fluorination on Pharmacokinetic Parameters
Compound | log P | t½ (h) | CYP3A4 Inhibition (IC₅₀, μM) | D3R Binding (Kᵢ, nM) |
---|---|---|---|---|
Phenylpiperazine analog | 3.45 | 1.2 | 12.7 | 84.3 |
4-Fluorophenylpiperazine | 2.79 | 3.8 | >50 | 9.2 |
2,4-Difluorophenylpiperazine | 2.63 | 4.5 | >50 | 6.7 |
Fluorine’s isosteric similarity to hydrogen permits bioisosteric replacement without steric perturbation, while its strong carbon binding minimizes metabolic dehalogenation. This is exemplified in thrombin inhibitors where para-fluoro substitution improves oral bioavailability by 47% compared to chloro analogs [5].
Molecular hybridization strategies combine piperazine’s receptor-targeting capability with ester-functionalized linkers to create bifunctional compounds with tailored properties:
Synthetic routes to these hybrids typically employ:
Table 3: Synthetic Pathway for Piperazine-Ester Hybrids
Step | Reaction Type | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|---|
1 | N-Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80°C | Ethyl 2-(4-phenylpiperazin-1-yl)acetate | 78% |
2 | Nucleophilic Substitution | 4-Fluorobenzyl bromide, K₂CO₃, CH₃CN | Ethyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate | 52% |
3 | Esterification/Salt Formation | HBr gas, MeOH, 0°C | Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide | 89% |
Advanced computational approaches now guide linker optimization between piperazine and fluorophenyl groups. Molecular dynamics simulations indicate three-carbon spacers maximize D3R/MOR binding cooperativity (ΔG = −9.2 kcal/mol), while methyl esters balance lipophilicity and hydrolytic activation [3] [9]. This rational design paradigm exemplifies the "one stone, two birds" strategy in modern drug discovery, where single molecules address multiple therapeutic targets through carefully engineered structural features.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0